Cas no 1020945-92-9 (3-Chloro-6-ethoxypyridine-2-carboxylic acid)
3-Chloro-6-ethoxypyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-6-ethoxypyridine-2-carboxylic acid
- Z815264064
- 3-chloro-6-ethoxypyridine-2-carboxylicacid
- EN300-54183
- 1020945-92-9
- CS-0251268
- G14735
- Z335089304
- AKOS000246651
- 3-Chloro-6-ethoxypyridine-2-carboxylic acid
-
- Inchi: 1S/C8H8ClNO3/c1-2-13-6-4-3-5(9)7(10-6)8(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChI Key: GOTHCMYEHRDTBZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=NC=1C(=O)O)OCC
Computed Properties
- Exact Mass: 201.019271g/mol
- Monoisotopic Mass: 201.019271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 201.61g/mol
- XLogP3: 2
- Topological Polar Surface Area: 59.4
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 127-129 °C
- Boiling Point: 321.4±37.0 °C at 760 mmHg
- Flash Point: 148.2±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Chloro-6-ethoxypyridine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-6-ethoxypyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C371475-25mg |
3-Chloro-6-ethoxypyridine-2-carboxylic Acid |
1020945-92-9 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C371475-50mg |
3-Chloro-6-ethoxypyridine-2-carboxylic Acid |
1020945-92-9 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C371475-250mg |
3-Chloro-6-ethoxypyridine-2-carboxylic Acid |
1020945-92-9 | 250mg |
$ 320.00 | 2022-06-01 | ||
| Enamine | EN300-54183-0.05g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 0.05g |
$68.0 | 2025-02-20 | |
| Enamine | EN300-54183-0.1g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 0.1g |
$102.0 | 2025-02-20 | |
| Enamine | EN300-54183-0.25g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 0.25g |
$145.0 | 2025-02-20 | |
| Enamine | EN300-54183-0.5g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 0.5g |
$229.0 | 2025-02-20 | |
| Enamine | EN300-54183-1.0g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 1.0g |
$293.0 | 2025-02-20 | |
| Enamine | EN300-54183-2.5g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 2.5g |
$502.0 | 2025-02-20 | |
| Enamine | EN300-54183-5.0g |
3-chloro-6-ethoxypyridine-2-carboxylic acid |
1020945-92-9 | 95.0% | 5.0g |
$849.0 | 2025-02-20 |
3-Chloro-6-ethoxypyridine-2-carboxylic acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Chloro-6-ethoxypyridine-2-carboxylic acid
Introduction to 3-Chloro-6-ethoxypyridine-2-carboxylic acid (CAS No. 1020945-92-9)
3-Chloro-6-ethoxypyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1020945-92-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of both chloro and ethoxy substituents on the pyridine ring imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules.
The structural features of 3-Chloro-6-ethoxypyridine-2-carboxylic acid include a chlorinated pyridine ring at the 3-position and an ethoxy group at the 6-position, coupled with a carboxylic acid functionality at the 2-position. This specific arrangement enhances its utility in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The compound 3-Chloro-6-ethoxypyridine-2-carboxylic acid has emerged as a key precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in generating inhibitors of kinases and other enzymes involved in cancer metabolism. The chloro and ethoxy groups provide handles for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.
One of the most compelling aspects of 3-Chloro-6-ethoxypyridine-2-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have leveraged its scaffold to develop compounds with potential applications in anti-inflammatory, antiviral, and anticancer therapies. The carboxylic acid moiety can be esterified or amidated to enhance solubility and bioavailability, while the chloro group remains available for further transformations. This adaptability makes it an indispensable tool for drug discovery programs.
The agrochemical sector has also benefited from the use of 3-Chloro-6-ethoxypyridine-2-carboxylic acid as an intermediate. Pyridine-based compounds are widely employed in the formulation of pesticides and herbicides due to their efficacy and selectivity. The structural motifs present in this compound contribute to its ability to interact with biological targets in plants and pests, thereby offering solutions to agricultural challenges.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Chloro-6-ethoxypyridine-2-carboxylic acid. Catalytic processes have enabled more efficient and sustainable routes to derivatives of this compound, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles, ensuring that pharmaceutical and agrochemical production becomes more environmentally friendly.
The pharmacological potential of 3-Chloro-6-ethoxypyridine-2-carboxylic acid continues to be explored through cutting-edge research. Computational modeling and high-throughput screening techniques are being employed to identify new derivatives with enhanced pharmacokinetic profiles. Such studies hold promise for accelerating the discovery of next-generation therapeutics that address unmet medical needs.
In conclusion, 3-Chloro-6-ethoxypyridine-2-carboxylic acid (CAS No. 1020945-92-9) represents a cornerstone in modern chemical synthesis, particularly within pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable intermediate for developing innovative compounds with significant biological activity. As research progresses, this compound is poised to play an even greater role in advancing therapeutic strategies across multiple disciplines.
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